- 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivativesJournal of the Chemical Society, 1984, (3), 385-90,
Cas no 90407-14-0 (7-Chlorobenzo[b]thiophene)
![7-Chlorobenzo[b]thiophene structure](https://pt.kuujia.com/scimg/cas/90407-14-0x500.png)
7-Chlorobenzo[b]thiophene structure
Nome do Produto:7-Chlorobenzo[b]thiophene
7-Chlorobenzo[b]thiophene Propriedades químicas e físicas
Nomes e Identificadores
-
- 7-Chlorobenzo[b]thiophene
- 7-chloro-1-benzothiophene
- 7-CHLORO-BENZO[B]THIOPHENE
- Benzo[b]thiophene,7-chloro-
- Benzo[b]thiophene, 7-chloro-
- 7-chlorobenzothiophene
- GKWIITWUDNYXMG-UHFFFAOYSA-N
- FCH839645
- 5048AC
- AK116287
- AX8110506
- 7-Chlorobenzo[b]thiophene (ACI)
- 90407-14-0
- J-519213
- DB-026985
- AS-42000
- SCHEMBL594318
- CS-B1087
- AKOS006275448
- DTXSID00453774
- SY242970
- MFCD00130097
- EN300-3458695
-
- MDL: MFCD00130097
- Inchi: 1S/C8H5ClS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H
- Chave InChI: GKWIITWUDNYXMG-UHFFFAOYSA-N
- SMILES: ClC1C2=C(C=CS2)C=CC=1
Propriedades Computadas
- Massa Exacta: 167.98000
- Massa monoisotópica: 167.980049
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 10
- Contagem de Ligações Rotativas: 0
- Complexidade: 126
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 3.6
- Superfície polar topológica: 28.2
Propriedades Experimentais
- PSA: 28.24000
- LogP: 3.55470
7-Chlorobenzo[b]thiophene Informações de segurança
7-Chlorobenzo[b]thiophene Dados aduaneiros
- CÓDIGO SH:2934999090
- Dados aduaneiros:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-Chlorobenzo[b]thiophene Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-B1087-5g |
7-Chlorobenzo[b]thiophene |
90407-14-0 | 98.02% | 5g |
$1050.0 | 2022-04-26 | |
abcr | AB448609-250mg |
7-Chloro-benzo[b]thiophene, 95%; . |
90407-14-0 | 95% | 250mg |
€150.40 | 2025-02-14 | |
ChemScence | CS-B1087-100mg |
7-Chlorobenzo[b]thiophene |
90407-14-0 | 98.02% | 100mg |
$105.0 | 2022-04-26 | |
Ambeed | A811166-5g |
7-Chlorobenzo[b]thiophene |
90407-14-0 | 98% | 5g |
$644.0 | 2023-09-02 | |
Chemenu | CM129467-250mg |
7-Chlorobenzo[b]thiophene |
90407-14-0 | 95%+ | 250mg |
$240 | 2021-08-05 | |
eNovation Chemicals LLC | D747363-5g |
7-Chlorobenzo[b]thiophene |
90407-14-0 | 95% | 5g |
$980 | 2024-06-07 | |
Chemenu | CM129467-1g |
7-Chlorobenzo[b]thiophene |
90407-14-0 | 95%+ | 1g |
$466 | 2021-08-05 | |
Chemenu | CM129467-5g |
7-Chlorobenzo[b]thiophene |
90407-14-0 | 95%+ | 5g |
$1625 | 2021-08-05 | |
Chemenu | CM129467-250mg |
7-Chlorobenzo[b]thiophene |
90407-14-0 | 95%+ | 250mg |
$68 | 2024-07-20 | |
Enamine | EN300-3458695-2.5g |
7-chloro-1-benzothiophene |
90407-14-0 | 95.0% | 2.5g |
$389.0 | 2025-03-18 |
7-Chlorobenzo[b]thiophene Método de produção
Synthetic Routes 1
Condições de reacção
1.1 Reagents: Hydrochloric acid , Water Solvents: Ethanol , Water
Referência
Synthetic Routes 2
Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Ethanol
2.1 Reagents: Hydrochloric acid , Water Solvents: Ethanol , Water
2.1 Reagents: Hydrochloric acid , Water Solvents: Ethanol , Water
Referência
- 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivativesJournal of the Chemical Society, 1984, (3), 385-90,
Synthetic Routes 3
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1.5 h, 0 °C
1.2 Solvents: Dimethylformamide ; 2 h, -40 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 20 min, 0 °C; 19 h, rt
1.2 Solvents: Dimethylformamide ; 2 h, -40 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 20 min, 0 °C; 19 h, rt
Referência
- Unexpected formation of 4,7-dihalobenzo[b]thiophenes using Ohira-Bestmann reagent and reactivity of the halogen-substituted benzo[b]thiophenes in Suzuki-Miyaura coupling with phenylboronic acidHeterocycles, 2019, 98(10), 1355-1374,
Synthetic Routes 4
Condições de reacção
1.1 Catalysts: Phosphoric acid Solvents: Chlorobenzene ; 12 h, 130 °C
Referência
- Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel-Crafts reactionOrganic Chemistry Frontiers, 2019, 6(4), 493-497,
Synthetic Routes 5
Condições de reacção
Referência
- 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivativesJournal of the Chemical Society, 1984, (3), 385-90,
Synthetic Routes 6
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 20 min, 0 °C; 19 h, rt
Referência
- Unexpected formation of 4,7-dihalobenzo[b]thiophenes using Ohira-Bestmann reagent and reactivity of the halogen-substituted benzo[b]thiophenes in Suzuki-Miyaura coupling with phenylboronic acidHeterocycles, 2019, 98(10), 1355-1374,
Synthetic Routes 7
Condições de reacção
1.1 Reagents: Hydrogen sulfide
Referência
- High-temperature organic synthesis. XLII. Reaction of haloarenes and 2-chlorothiophene with hydrogen sulfide and acetyleneZhurnal Organicheskoi Khimii, 1993, 29(11), 2246-50,
Synthetic Routes 8
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 1 h, 60 °C
1.2 6 h, reflux
2.1 Catalysts: Phosphoric acid Solvents: Chlorobenzene ; 12 h, 130 °C
1.2 6 h, reflux
2.1 Catalysts: Phosphoric acid Solvents: Chlorobenzene ; 12 h, 130 °C
Referência
- Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel-Crafts reactionOrganic Chemistry Frontiers, 2019, 6(4), 493-497,
7-Chlorobenzo[b]thiophene Raw materials
- Adamantane-1-thiol
- (2-Chlorophenyl)(2,2-diethoxyethyl)sulfane
- 7-Chloro-1-benzothiophene-2-carboxylic acid
- 3-Chloro-2-fluorobenzaldehyde
- 2-Bromo-1,1-diethoxyethane
- Benzo[b]thiophen-3(2H)-one,7-chloro-
- 2-Chlorothiophenol
- Dimethyl (1-diazo-2-oxopropyl)phosphonate
7-Chlorobenzo[b]thiophene Preparation Products
7-Chlorobenzo[b]thiophene Literatura Relacionada
-
1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:90407-14-0)7-Chlorobenzo[b]thiophene

Pureza:99%/99%
Quantidade:1g/5g
Preço ($):166.0/580.0